molecular formula C20H24N4O3 B10757263 Glycylalanyl-N-2-Naphthyl-L-Prolineamide

Glycylalanyl-N-2-Naphthyl-L-Prolineamide

Cat. No.: B10757263
M. Wt: 368.4 g/mol
InChI Key: KCELZXZDIUJGNM-GUYCJALGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMIDE involves the amidation of L-proline in organic media. Amidation of alpha-amino acids is challenging and generally requires protection strategies for the amino functionality . The synthetic route typically involves the coupling of glycine, alanine, and naphthyl-prolineamide using peptide bond formation techniques. Industrial production methods may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and desired purity of the product.

Chemical Reactions Analysis

GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMIDE involves its interaction with prolyl tripeptidyl peptidase, an enzyme found in Porphyromonas gingivalis . The compound binds to the active site of the enzyme, inhibiting its activity and affecting the biological pathways regulated by this enzyme. This interaction can lead to various biochemical effects, including modulation of peptide processing and signaling pathways.

Comparison with Similar Compounds

GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMIDE is unique due to its specific sequence of amino acids and the presence of a naphthyl group. Similar compounds include:

    GLYCYLALANYL-L-PROLINEAMIDE: Lacks the naphthyl group, resulting in different biochemical properties.

    GLYCYLALANYL-N-2-NAPHTHYL-L-VALINEAMIDE: Contains a valine residue instead of proline, altering its interaction with enzymes.

    GLYCYLALANYL-N-1-NAPHTHYL-L-PROLINEAMIDE: The position of the naphthyl group is different, affecting its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide

InChI

InChI=1S/C20H24N4O3/c1-13(22-18(25)12-21)20(27)24-10-4-7-17(24)19(26)23-16-9-8-14-5-2-3-6-15(14)11-16/h2-3,5-6,8-9,11,13,17H,4,7,10,12,21H2,1H3,(H,22,25)(H,23,26)/t13-,17-/m0/s1

InChI Key

KCELZXZDIUJGNM-GUYCJALGSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.